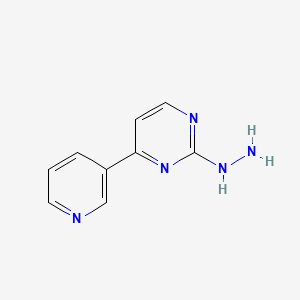

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

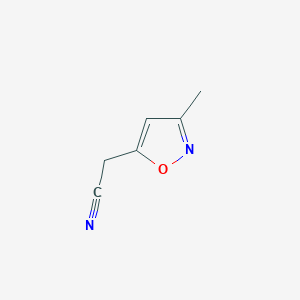

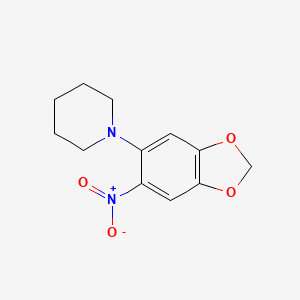

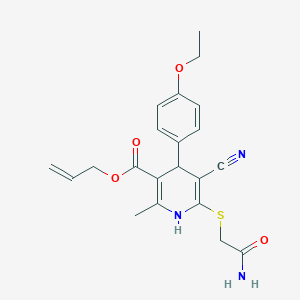

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is a chemical compound that contains two important heterocyclic rings: a pyrimidine ring and a pyridine ring . It also possesses a hydrazine functional group .

Synthesis Analysis

The synthesis of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is characterized by the presence of two nitrogen atoms in both the pyrimidine and pyridine rings . This characteristic might be of interest in the design of ligands for metal complexes.Applications De Recherche Scientifique

-

Anti-Inflammatory Applications

- Field: Pharmacology

- Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods & Results: Numerous methods for the synthesis of pyrimidines are described . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Drug Discovery

- Field: Medicinal Chemistry

- Application: Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .

- Methods & Results: The article presents the synthesis of the medicinal agents and highlights the role of the biological target with respect to the disease model . Additionally, the biological potency, ADME properties and pharmacokinetics/pharmacodynamics (if available) are discussed .

-

Catalysis and Material Synthesis

- Field: Material Science

- Application: “2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine” offers diverse applications, including drug discovery, catalysis, and material synthesis, due to its unique properties and reactivity.

- Methods & Results: Specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source.

-

Regioselective Synthesis

- Field: Organic Chemistry

- Application: “2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine” and its derivatives can be used in regioselective synthesis . This process involves the preferential formation of one constitutional isomer over another during a chemical reaction .

- Methods & Results: The study demonstrated that nucleophilic attack on pyrimidines using N-methylpiperazine was highly regioselective, favoring the formation of C-4 substituted products .

-

Anticancer Activity

- Field: Pharmacology

- Application: Pyrimidine derivatives have been studied for their anticancer activity . They have shown promising results against various human cancer cell lines .

- Methods & Results: The study involved the synthesis of novel thiazolopyrimidine derivatives and testing them against human cancer cell lines . One of the derivatives displayed excellent anticancer activity and led to cell death by apoptosis as it inhibited the CDK enzyme .

-

Treatment of Mental Disorders

- Field: Neuropsychopharmacology

- Application: Pyrimidine derivatives, including “2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine”, have been used in the treatment of mental disorders .

- Methods & Results: The study did not provide specific methods or results, but it mentioned that heterocyclic derivatives built on the Pyrido[2,3-d]pyrimidine backbone have received much attention in the last few decades .

-

Antibacterial and Antimicrobial Activities

- Field: Microbiology

- Application: Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .

- Methods & Results: The study did not provide specific methods or results, but it mentioned that numerous natural and synthetic pyrimidines are known to exist .

-

Antioxidant Effects

-

Treatment of Infectious Diseases

- Field: Pharmacology

- Application: Hydrazinyls derivative are used as common drug diseases for malaria, tuberculosis .

- Methods & Results: The study did not provide specific methods or results, but it mentioned that heterocyclic derivatives built on the Pyrido[2,3-d]pyrimidine back-bone have received much attention of synthetic chemist in the last few decades .

Orientations Futures

The future directions for research on 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine could involve exploring its synthesis and reactivity in the context of developing new functional materials or pharmaceuticals. Additionally, the formation of hydrazones derived from 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and evaluating their biological properties could be another area of interest .

Propriétés

IUPAC Name |

(4-pyridin-3-ylpyrimidin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-14-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,10H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSPWNCSNGGZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4-(3-pyridinyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)

![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2791027.png)

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)

![Benzo[d][1,3]dioxol-5-yl(3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2791037.png)